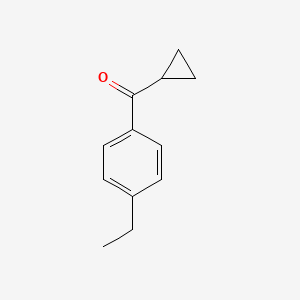Cyclopropyl 4-ethylphenyl ketone
CAS No.: 50664-71-6
Cat. No.: VC1965406
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50664-71-6 |
|---|---|
| Molecular Formula | C12H14O |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | cyclopropyl-(4-ethylphenyl)methanone |
| Standard InChI | InChI=1S/C12H14O/c1-2-9-3-5-10(6-4-9)12(13)11-7-8-11/h3-6,11H,2,7-8H2,1H3 |
| Standard InChI Key | DNNQUDHIAKQKFH-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)C2CC2 |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C2CC2 |
Introduction
Physical and Chemical Properties
Cyclopropyl 4-ethylphenyl ketone, with the IUPAC name cyclopropyl-(4-ethylphenyl)methanone, is characterized by several key physical and chemical properties that define its behavior in various chemical reactions and applications.
Basic Identification
| Property | Value |
|---|---|
| CAS Number | 50664-71-6 |
| Molecular Formula | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | cyclopropyl-(4-ethylphenyl)methanone |
| Synonyms | Cyclopropyl 4-ethylphenyl ketone, NSC71984 |
The compound features a cyclopropyl ring connected to a carbonyl group that is further linked to a 4-ethylphenyl moiety . The structure combines the unique reactivity of the strained three-membered cyclopropyl ring with the aromatic properties of the substituted phenyl group.
Physical Properties
Physical properties of cyclopropyl 4-ethylphenyl ketone are crucial for understanding its behavior in various environments and applications.
| Physical Property | Value |
|---|---|
| Appearance | Not specified in available data |
| Standard InChI | InChI=1S/C12H14O/c1-2-9-3-5-10(6-4-9)12(13)11-7-8-11/h3-6,11H,2,7-8H2,1H3 |
| Standard InChIKey | DNNQUDHIAKQKFH-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)C2CC2 |
The strain energy in the cyclopropyl ring significantly influences the reactivity of this compound, particularly in reactions involving ring opening .
Synthesis Methods
Several methods have been developed for the synthesis of cyclopropyl 4-ethylphenyl ketone and similar cyclopropyl ketones, each with its own advantages and limitations.
Synthesis from 4-chloro-4'-ethylbutyrophenone
One reported synthetic route involves the conversion of 4-chloro-4'-ethylbutyrophenone to cyclopropyl 4-ethylphenyl ketone. This reaction is conducted using potassium hydroxide in methanol, with cooling to 20°C, and yields approximately 82.5% of the desired product .
General Methods for Cyclopropyl Ketone Synthesis
More general methods applicable to the synthesis of various cyclopropyl ketones, including cyclopropyl 4-ethylphenyl ketone, involve:
Hydrogen-Borrowing Catalysis
This method has been reported as an effective approach for the synthesis of cyclopropyl ketones, including cyclopropyl 4-ethylphenyl ketone. The process typically involves transition metal catalysts that facilitate hydrogen transfer during the reaction.
| Hazard Category | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3, Respiratory system |
Hazard Statements
The compound is associated with the following hazard statements :
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures
Recommended precautionary measures include :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P264: Wash skin thoroughly after handling
-
P271: Use only outdoors or in a well-ventilated area
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
Additional precautions include specific instructions for handling incidents such as skin contact, inhalation, eye contact, and proper storage conditions .
Applications and Research Findings
Cyclopropyl 4-ethylphenyl ketone and related cyclopropyl ketones have various applications in organic synthesis and pharmaceutical development.
Building Blocks in Organic Synthesis
Cyclopropyl 4-ethylphenyl ketone serves as a valuable intermediate in organic synthesis due to the unique reactivity of the cyclopropyl ring. The strained three-membered ring can undergo various transformations, making it useful for constructing complex molecular structures.
Research in Asymmetric Synthesis
Recent research has focused on developing methods for the asymmetric synthesis of cyclopropyl ketones. For example, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been reported, enabling the construction of densely substituted cyclopentane structures .
Reactivity and Chemical Transformations
Cyclopropyl 4-ethylphenyl ketone exhibits unique reactivity patterns due to its structural features, particularly the strained cyclopropyl ring and the carbonyl group.
Photocatalytic Transformations
Aryl cyclopropyl ketones, including those with para-substituted phenyl groups like cyclopropyl 4-ethylphenyl ketone, can undergo photocatalytic [3+2] cycloadditions. These reactions involve:
-
Photoexcitation of a catalyst such as Ru(bpy)₃²⁺
-
Reductive quenching to generate Ru(bpy)₃⁺
-
Electron transfer to the aryl cyclopropyl ketone
-
Ring-opening of the cyclopropyl ring to form a radical intermediate
-
Cycloaddition with an alkene to form a cyclopentane derivative
Ring-Opening Reactions
The strain in the cyclopropyl ring makes it susceptible to ring-opening reactions. When activated by photocatalysts or Lewis acids, the cyclopropyl ring can open to generate reactive intermediates that can participate in further transformations .
Structure-Reactivity Relationships
Computational studies have revealed structure-reactivity relationships in cyclopropyl ketones. For instance, the presence of an aromatic ring (as in cyclopropyl 4-ethylphenyl ketone) can significantly affect the energetics of ring-opening processes compared to aliphatic cyclopropyl ketones .
The spin density distribution in ketyl radicals derived from phenyl cyclopropyl ketones differs from those derived from cyclohexyl cyclopropyl ketones, which influences their reactivity in various transformations .
Analytical Methods and Identification
Various analytical methods can be employed for the identification and characterization of cyclopropyl 4-ethylphenyl ketone.
Spectroscopic Methods
While specific spectroscopic data for cyclopropyl 4-ethylphenyl ketone is limited in the provided search results, similar cyclopropyl ketones have been characterized using:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
-
Mass Spectrometry (HRMS)
Chromatographic Methods
Purification and analysis of cyclopropyl ketones typically involve:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume